molecular formula C12H19NO3 B582308 Colterol-d9 CAS No. 1346598-08-0

Colterol-d9

Cat. No.: B582308
CAS No.: 1346598-08-0
M. Wt: 234.343
InChI Key: PHSMOUBHYUFTDM-GQALSZNTSA-N
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Description

Colterol-d9 is a deuterium-labeled analogue of Colterol, a compound known for its role as a short-acting β2-adrenoreceptor agonist. The molecular formula of this compound is C12H10D9NO3, and it has a molecular weight of 234.34. This compound is primarily used in scientific research, particularly in the fields of proteomics and neurology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Colterol-d9 involves the incorporation of deuterium atoms into the Colterol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the product. The production methods are designed to meet the stringent requirements of research applications, ensuring that the compound is free from contaminants and impurities .

Chemical Reactions Analysis

Types of Reactions: Colterol-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Colterol-d9 has a wide range of applications in scientific research, including:

Mechanism of Action

Colterol-d9 exerts its effects by acting as a β2-adrenoreceptor agonist. This means it binds to and activates β2-adrenoreceptors, which are a type of G protein-coupled receptor found in various tissues, including the lungs, heart, and skeletal muscles. Activation of these receptors leads to a cascade of intracellular signaling events that result in bronchodilation, increased heart rate, and enhanced muscle contraction. The deuterium labeling in this compound allows researchers to study these mechanisms with greater precision, as the deuterium atoms can be tracked using various analytical techniques .

Comparison with Similar Compounds

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling. This modification enhances the stability of the compound and allows for more precise tracking in metabolic and pharmacokinetic studies. The deuterium atoms also reduce the rate of metabolic degradation, potentially leading to longer-lasting effects compared to non-deuterated analogues .

Properties

IUPAC Name

4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,11,13-16H,7H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSMOUBHYUFTDM-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747305
Record name 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346598-08-0
Record name 4-(1-Hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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